N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide
Übersicht
Beschreibung
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in a variety of cellular processes, including glucose and lipid metabolism, protein synthesis, and autophagy. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Wirkmechanismus
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and increased phosphorylation of downstream targets. AMPK activation by N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as decreased hepatic glucose production and lipogenesis.
Biochemical and physiological effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models of metabolic disorders. These effects include increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, decreased hepatic glucose production and lipogenesis, and improved glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide in lab experiments is its specificity for AMPK activation, which allows for the study of AMPK-dependent cellular processes without the confounding effects of other signaling pathways. However, one limitation of using N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide is its potential for off-target effects, as it has been shown to activate other kinases at high concentrations.
Zukünftige Richtungen
Future research on N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide could focus on its potential therapeutic applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, further studies could investigate the effects of N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide on other cellular processes, such as autophagy and protein synthesis. Finally, the development of more potent and specific AMPK activators could lead to the development of more effective treatments for metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide has been extensively studied in preclinical models of metabolic disorders, including type 2 diabetes and obesity. In vitro studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide can activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. In vivo studies have shown that N-(3-cyano-4,5-dimethyl-2-thienyl)-5-ethyl-2-thiophenecarboxamide can improve glucose tolerance and insulin sensitivity in rodent models of type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-5-ethylthiophene-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c1-4-10-5-6-12(19-10)13(17)16-14-11(7-15)8(2)9(3)18-14/h5-6H,4H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFAQMMFQSQKJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NC2=C(C(=C(S2)C)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.